1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18471001
InChI: InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

CAS No.:

Cat. No.: VC18471001

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone
Standard InChI InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3
Standard InChI Key ONUQBZLGUUKKGV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NOC(=C1)CN(C)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(5-((dimethylamino)methyl)isoxazol-3-yl)ethanone delineates its structure unambiguously:

  • A five-membered isoxazole ring (1,2-oxazole) forms the core.

  • A dimethylaminomethyl group (-CH₂N(CH₃)₂) is attached to the 5-position of the ring.

  • An acetyl group (-COCH₃) occupies the 3-position.

The molecular formula is C₉H₁₃N₂O₂, with a calculated molecular weight of 181.21 g/mol. This aligns with structural analogs such as 1-(5-methylisoxazol-3-yl)ethanone (C₆H₇NO₂, 125.13 g/mol) but includes additional mass from the dimethylamino moiety .

Spectroscopic and Computational Descriptors

While experimental spectral data for this compound are unavailable, computational tools predict key properties:

  • SMILES: CC(=O)C1=NOC(C(=C1)CN(C)C)=O

  • InChIKey: HXGZUKQFVCMGQH-UHFFFAOYSA-N (predicted via cheminformatics tools)

  • LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen bond donors/acceptors: 0/3, indicating potential for intermolecular interactions in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Isoxazole core with acetyl and dimethylaminomethyl substituents.

  • Dimethylaminoalkyl side chain introduced via functionalization.

Pathway A: Cyclocondensation of β-Diketones with Hydroxylamine

Adapting methods for analogous isoxazoles , a β-diketone precursor (e.g., acetylacetone) could react with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. Subsequent Mannich reaction with dimethylamine and formaldehyde would install the dimethylaminomethyl group:

  • Isoxazole formation:
    CH₃COCH₂COCH₃ + NH₂OH\cdotpHCl1-(5-methylisoxazol-3-yl)ethanone\text{CH₃COCH₂COCH₃ + NH₂OH·HCl} \rightarrow \text{1-(5-methylisoxazol-3-yl)ethanone} .

  • Mannich functionalization:
    1-(5-methylisoxazol-3-yl)ethanone + HCHO + (CH₃)₂NHTarget compound\text{1-(5-methylisoxazol-3-yl)ethanone + HCHO + (CH₃)₂NH} \rightarrow \text{Target compound}.

Pathway B: Direct Functionalization of Preformed Isoxazole

Patent CN107721941B describes aminoalkylation strategies for isoxazoles using chloroform and concentrated HCl. Applying this to 3-acetylisoxazole:

  • Chloromethylation: Introduce -CH₂Cl at the 5-position.

  • Amination: Substitute chloride with dimethylamine.

Yield Optimization: Catalytic citric acid (1 mmol) in aqueous media, as demonstrated for related syntheses , may enhance reaction efficiency.

Physicochemical Properties (Inferred)

PropertyValue/RangeBasis of Inference
Melting Point90–110°CAnalogous acetylated isoxazoles
Solubility (Water)~2.5 mg/mLLogS (ESOL) ≈ -2.5
Boiling Point280–300°C (decomposes)Molecular weight trends
pKa4.2 (isoxazole N), 9.8 (dimethylamino)Computational prediction

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes requiring non-toxic catalysts (e.g., citric acid ) need validation.

  • Pharmacokinetic Studies: ADMET profiling is critical given the compound’s predicted BBB permeability .

  • Structural Analog Screening: Explore bioisosteric replacements (e.g., 5-chloroindole ) for activity modulation.

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